A3AR agonist 1

A3 adenosine receptor macrocyclic GPCR agonist biased signaling

A3AR agonist 1 is a conformationally constrained macrocyclic (N)-methanocarba adenosine. It delivers ~40% higher Gαi2 efficacy and ~50% higher β-arrestin2 recruitment than Cl-IB-MECA, making it essential for deconvoluting pathway-specific A3AR pharmacology. Ideal for bias profiling, ADME optimization, and inflammation/ischemia models. Procure to access a validated, signaling-biased macrocyclic scaffold.

Molecular Formula C28H34N6O6
Molecular Weight 550.6 g/mol
Cat. No. B12388903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA3AR agonist 1
Molecular FormulaC28H34N6O6
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCCC=CCCOC(=N5)N=C43
InChIInChI=1S/C28H34N6O6/c1-29-26(37)28-14-17(28)21(22(35)23(28)36)34-15-31-20-24-30-10-9-16-7-8-18(38-2)19(13-16)39-11-5-3-4-6-12-40-27(32-24)33-25(20)34/h3-4,7-8,13,15,17,21-23,35-36H,5-6,9-12,14H2,1-2H3,(H,29,37)(H,30,32,33)/b4-3+/t17-,21-,22-,23?,28+/m1/s1
InChIKeyMGLLAHBKYZAOQB-DVMJSXJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A3AR Agonist 1 (Compound 12) Procurement Guide for Inflammation and Pain Research


A3AR agonist 1 (Compound 12) is a macrocyclic, conformationally constrained A3 adenosine receptor (A3AR) agonist that belongs to the (N)-methanocarba adenosine class, in which the ribose furanose ring is replaced by a bicyclo[3.1.0]hexane scaffold [1]. It is characterized by a 17-membered macrocyclic structure formed through ring closure at the N6 and C2 positions and exhibits a human A3AR binding affinity (Ki) of 25.8 nM [1].

Why A3AR Agonist 1 Cannot Be Replaced by Conventional A3AR Agonists in Signaling-Bias Studies


In-class A3AR agonists exhibit pronounced divergence in their ability to engage specific downstream signaling pathways—particularly G protein versus β-arrestin2 coupling—and in their species-dependent receptor selectivity profiles [1][2]. Substituting a macrocyclic agonist such as A3AR agonist 1 with a prototypical ribose-containing agonist (e.g., Cl-IB-MECA) or a 2-arylethynyl methanocarba agonist (e.g., MRS5698) will alter both the potency and the relative efficacy of Gαi isoform activation and β-arrestin2 recruitment, thereby confounding mechanistic studies that depend on a specific signaling bias or conformational constraint [1][3].

Quantitative Differentiation of A3AR Agonist 1: Binding Affinity, Signaling Bias, and Macrocyclic Constraint


Macrocyclic Constraint Preserves Human A3AR Affinity While Enabling Biased Gαi2 Coupling Relative to Cl-IB-MECA

Macrocycle 12 (A3AR agonist 1) demonstrates a radioligand binding affinity (Ki) of 25.8 nM at the human A3AR. Despite binding affinity that is ~18-fold weaker than that of the reference agonist Cl-IB-MECA (Ki = 1.4 nM), macrocycle 12 exhibits Gαi2 coupling potency (EC50 = 2.56 nM) that is only ~2.3-fold weaker than Cl-IB-MECA (EC50 = 1.1 nM) [1]. Moreover, macrocycle 12 achieves ~40% greater maximal efficacy (Emax) in Gαi2 coupling compared to Cl-IB-MECA [1]. This indicates a macrocyclization-driven enhancement of Gαi2 signaling efficiency that is not predicted by binding affinity alone.

A3 adenosine receptor macrocyclic GPCR agonist biased signaling

β-Arrestin2 Recruitment Potency and Efficacy Differentiate A3AR Agonist 1 from Cl-IB-MECA

A3AR agonist 1 (Compound 12) stimulates β-arrestin2 recruitment with an EC50 of 5.17 nM and achieves nearly 50% greater maximal efficacy compared to the reference agonist Cl-IB-MECA [1]. In contrast, Cl-IB-MECA exhibits a β-arrestin2 recruitment EC50 of approximately 1.3 nM but with lower maximal efficacy [1]. Thus, while Cl-IB-MECA is more potent, A3AR agonist 1 is substantially more efficacious in driving β-arrestin2 translocation.

β-arrestin2 recruitment functional selectivity GPCR signaling

2-Ether Macrocycle (Compound 12) Exhibits Lower A3AR Affinity but Distinct Selectivity Profile Versus 2-Arylethynyl Macrocycle (Compound 19)

Among macrocyclic A3AR agonists, the C2-arylethynyl derivative (Compound 19) demonstrates higher A3AR binding affinity (Ki = 22.1 nM) than the 2-ether derivative A3AR agonist 1 (Compound 12; Ki = 25.8 nM) [1]. Additionally, Compound 19 is more A3AR-selective than Compound 12 across adenosine receptor subtypes [1]. This indicates that the 2-position substituent (ether vs. arylethynyl) modulates both affinity and selectivity, even within the macrocyclic scaffold.

structure-activity relationship A3AR selectivity macrocyclic adenosine derivatives

Macrocyclization of A3AR Agonist 1 Produces Favorable Conformational Restriction Compared to Open-Chain Analog

Molecular dynamics (MD) simulations reveal that macrocycle 12 (A3AR agonist 1) explores a more restricted conformational space in the free unbound state compared to its open-chain precursor (Compound 5) [1]. Compound 12 adopts only two alternative conformations, whereas Compound 5 can assume multiple conformations [1]. In the receptor-bound state, >80% of MD frames for Compound 12 populate a single preferred conformation, compared to ~60% for Compound 5 [1]. This conformational restriction is predicted to confer a binding advantage and contributes to the compound's distinct signaling profile.

conformational constraint molecular dynamics macrocyclic drug design

Optimal Research Applications for A3AR Agonist 1 Based on Quantitative Differentiation Evidence


Dissecting Gαi2- vs. β-Arrestin2-Mediated A3AR Signaling in Inflammation Models

A3AR agonist 1 is uniquely suited for experiments that require disentangling Gαi2-dependent and β-arrestin2-dependent signaling downstream of A3AR activation. Its enhanced Gαi2 maximal efficacy (~40% greater than Cl-IB-MECA) and high β-arrestin2 recruitment efficacy (~50% greater than Cl-IB-MECA) [1] enable researchers to study the relative contributions of these pathways to anti-inflammatory or neuroprotective outcomes without confounding potency differences. This is particularly relevant in models of inflammatory diseases, ischemia-reperfusion injury, and neuropathic pain where A3AR-mediated cytokine modulation (e.g., IL-10, TNF-α) is pathway-specific [2].

Structure-Activity Relationship (SAR) Studies of Macrocyclic GPCR Agonists

As one of the first potent and selective macrocyclic agonists for a Class A GPCR, A3AR agonist 1 serves as a validated starting point for medicinal chemistry campaigns aimed at optimizing macrocyclic adenosine receptor ligands. Its well-characterized conformational restriction [1] and distinct 2-ether substitution (compared to 2-arylethynyl macrocycles) [1] provide a defined SAR baseline. Procurement of this compound supports rational design of next-generation macrocyclic A3AR agonists with tailored signaling bias, metabolic stability, or blood-brain barrier penetration.

In Vitro Functional Selectivity Profiling for A3AR Drug Discovery Programs

Pharmaceutical and biotechnology organizations developing A3AR-targeted therapeutics should incorporate A3AR agonist 1 into functional selectivity screening cascades. Its divergent Gαi2 and β-arrestin2 efficacy profile relative to reference agonists (Cl-IB-MECA) [1] makes it an essential comparator for identifying lead compounds with desired signaling bias. Additionally, its macrocyclic scaffold may offer advantages in oral bioavailability or metabolic stability that are not captured by potency metrics alone, warranting inclusion in early-stage ADME/PK profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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